NITD-349
Overview
Description
NITD-349 is a chemical compound known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. It functions as an inhibitor of the mycobacterial membrane protein large 3 transporter, which is essential for the survival and replication of the bacterium .
Mechanism of Action
Target of Action
The primary target of N-(4,4-dimethylcyclohexyl)-4,6-bis(fluoranyl)-1H-indole-2-carboxamide, also known as NITD-349, is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component of the cell wall biosynthesis machinery in Mycobacterium tuberculosis .
Mode of Action
This compound acts as an inhibitor of MmpL3 . It binds to the active site of MmpL3, blocking its function . This interaction disrupts the normal functioning of the mycobacterial cell wall biosynthesis, which is essential for the survival and virulence of Mycobacterium tuberculosis .
Biochemical Pathways
By inhibiting MmpL3, this compound affects the mycolic acid transport pathway . Mycolic acids are unique, long-chain fatty acids that are crucial components of the mycobacterial cell wall. The disruption of this pathway leads to a deficiency in mycolic acid, compromising the integrity of the cell wall and leading to the death of the bacterium .
Pharmacokinetics
This compound exhibits high permeability and moderate in vitro metabolic clearance in mouse and human hepatic microsomes . This suggests that the compound has good bioavailability.
Result of Action
The inhibition of MmpL3 by this compound leads to the death of Mycobacterium tuberculosis cells . This is due to the disruption of the mycolic acid transport pathway, which compromises the integrity of the mycobacterial cell wall .
Biochemical Analysis
Biochemical Properties
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to interact with Mycobacterium tuberculosis enzymes, enhancing its antituberculosis activity . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their function and preventing the growth of the bacteria.
Cellular Effects
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and altering the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to altered energy production and consumption.
Molecular Mechanism
The molecular mechanism of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing bacterial infection . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit the activity of enzymes involved in glycolysis, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy balance.
Transport and Distribution
The transport and distribution of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters, and can bind to intracellular proteins that facilitate its distribution . Its localization and accumulation within cells can influence its activity and function.
Subcellular Localization
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways.
Preparation Methods
The synthesis of NITD-349 involves several steps, starting with the preparation of the indole-2-carboxamide core structure. This core structure is then modified through various chemical reactions to introduce specific functional groups that enhance its antibacterial activity. The synthetic route typically involves the use of reagents such as indole derivatives, carboxylic acids, and amines under controlled reaction conditions . Industrial production methods for this compound are designed to ensure high purity and yield, often involving large-scale synthesis and purification techniques .
Chemical Reactions Analysis
NITD-349 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its antibacterial properties .
Scientific Research Applications
NITD-349 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of indole-2-carboxamides.
Biology: It is used to study the mechanisms of bacterial resistance and the role of the mycobacterial membrane protein large 3 transporter in bacterial survival.
Industry: It is used in the development of new antibacterial agents and as a reference compound for testing the efficacy of other antibacterial compounds .
Comparison with Similar Compounds
NITD-349 is similar to other mycobacterial membrane protein large 3 transporter inhibitors, such as SQ109, NITD-304, and MSU-43085. this compound is unique in its high potency and efficacy against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. It has a lower minimum inhibitory concentration compared to other inhibitors, making it a more effective antibacterial agent .
Similar Compounds
SQ109: A clinically studied inhibitor with a similar mechanism of action but a shorter in vivo half-life.
NITD-304: Another potent inhibitor with similar efficacy but different pharmacokinetic properties.
MSU-43085: An inhibitor with high potency but limited efficacy in chronic infection models
This compound stands out due to its favorable pharmacokinetic profile and high efficacy in both acute and chronic infection models, making it a promising candidate for the treatment of multidrug-resistant tuberculosis .
Properties
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATYSFRIVIHVKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NITD-349 against Mycobacterium tuberculosis (Mtb)?
A1: this compound targets MmpL3, a transporter protein essential for the biosynthesis of the mycobacterial cell wall. [, , , ] Specifically, MmpL3 is responsible for transporting trehalose monomycolate, a key cell wall component, across the membrane. [, ] By inhibiting MmpL3, this compound disrupts the transport of this essential lipid, ultimately leading to bacterial cell death. [, ]
Q2: Is the bactericidal activity of this compound affected by the bacterial load?
A2: Yes, research has shown that this compound demonstrates inoculum-dependent bactericidal activity. [, ] While it rapidly kills Mtb at low bacterial densities, its efficacy decreases with increasing bacterial load. [] This highlights the potential need for combination therapies or optimized dosing strategies to enhance its effectiveness against high bacterial burdens.
Q3: Are there any potential advantages to using this compound in combination with other anti-tuberculosis drugs?
A3: Combining this compound with other anti-tubercular agents, such as isoniazid (which inhibits mycolate synthesis), has demonstrated synergistic effects. [, ] This combination not only enhances the killing rate of Mtb but also helps prevent the emergence of drug-resistant mutants, even at higher bacterial loads. []
Q4: What are the key structural features of this compound that contribute to its anti-tubercular activity?
A5: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research suggests that modifications to the indole ring and the carboxamide group can significantly influence the compound's activity against Mtb. [, ] Further investigation into the SAR of this compound and its analogs is crucial for optimizing its potency and developing next-generation MmpL3 inhibitors.
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